Cas no 23942-32-7 (4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro-)

4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro- structure
23942-32-7 structure
Product Name:4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro-
CAS No:23942-32-7
MF:C10H13N5O
MW:219.243120908737
CID:280561
PubChem ID:276694
Update Time:2025-04-19

4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro- Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one,3-amino-1,6,7,8,9,10-hexahydro-
    • 3-amino-2,6,7,8,9,10-hexahydropyrazolo[1,2]pyrimido[4,5-a]azepin-4-one
    • 3-amino-1,6,7,8,9,10-hexahydro-pyrazo
    • 3-amino-2,6,7,8,9,10-hexahydro-4h-pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one
    • 3-Amino-4-oxo-4,6,7,8,9,10-hexahydro-1H-pyrazolo< 3,4-d> azepino< 1,2-a> pyrimidin
    • 3-Imino-1,2,3,6,7,8,9,10-octahydro-4H-pyrazolo(3',4':4,5)pyrimido(1,2-a)azepin-4-one
    • 3-Imino-1,2,3,6,7,8,9,10-octahydro-4H-pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4-one
    • AC1L5KDF
    • AC1Q6FZK
    • AR-1F1721
    • CTK4F2613
    • NSC125004
    • 3-Amino-7,8,9,10-tetrahydro-1H-pyrazolo[3',4':4,5]pyrimido[1,2-a]azepin-4(6H)-one
    • DTXSID40178651
    • D8W6GS84KR
    • UNII-D8W6GS84KR
    • 4H-PYRAZOLO(3',4':4,5)PYRIMIDO(1,2-A)AZEPIN-4-ONE, 3-AMINO-1,6,7,8,9,10-HEXAHYDRO-
    • 23942-32-7
    • NSC 125004
    • NSC-125004
    • Inchi: 1S/C10H13N5O/c11-8-7-9(14-13-8)12-6-4-2-1-3-5-15(6)10(7)16/h1-5H2,(H3,11,13,14)
    • InChI Key: CXKXROBMPLWFQD-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N)NN=C2N=C2CCCCCN21

Computed Properties

  • Exact Mass: 219.11219
  • Monoisotopic Mass: 219.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 87.4Ų

Experimental Properties

  • Density: 1.72
  • Boiling Point: 536.1°Cat760mmHg
  • Flash Point: 278°C
  • Refractive Index: 1.852
  • PSA: 87.37
  • LogP: 1.00940
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd